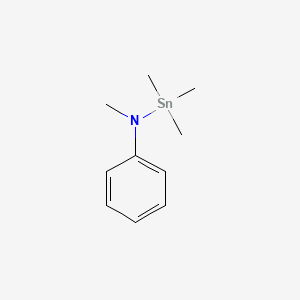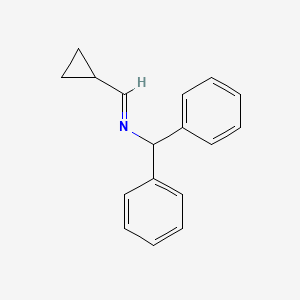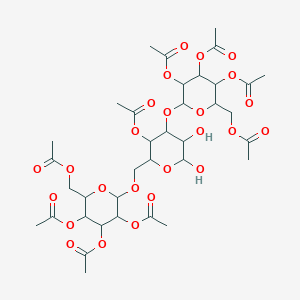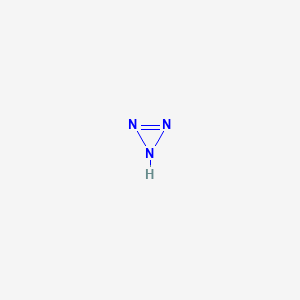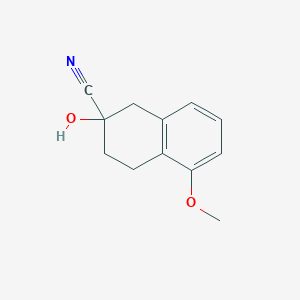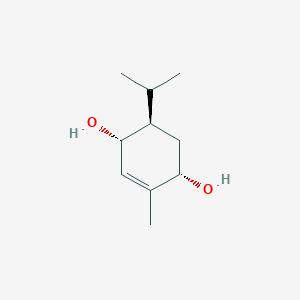
(3r,4r,6s)-3,6-Dihydroxy-1-menthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3r,4r,6s)-3,6-Dihydroxy-1-menthene is a monoterpene compound known for its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyl groups and a double bond within a cyclohexane ring, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3r,4r,6s)-3,6-Dihydroxy-1-menthene typically involves multiple steps starting from readily available precursors. One common method involves the use of (−)-carvone as a starting material. The synthetic route includes steps such as allylation and substrate-directable epoxidation . The overall yield of this synthesis is approximately 35.9%, indicating a relatively efficient process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(3r,4r,6s)-3,6-Dihydroxy-1-menthene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated cyclohexane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated cyclohexane derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
(3r,4r,6s)-3,6-Dihydroxy-1-menthene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (3r,4r,6s)-3,6-Dihydroxy-1-menthene involves its interaction with various molecular targets and pathways. The hydroxyl groups and the double bond play crucial roles in its reactivity and biological activity. For instance, the compound may interact with enzymes and receptors, leading to modulation of biochemical pathways involved in inflammation, oxidative stress, and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R, 5R)-4-Hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one
- (4S, 5R)-4-Hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one
Uniqueness
(3r,4r,6s)-3,6-Dihydroxy-1-menthene is unique due to its specific stereochemistry and the presence of two hydroxyl groups and a double bond within a cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(1S,4R,5R)-2-methyl-5-propan-2-ylcyclohex-2-ene-1,4-diol |
InChI |
InChI=1S/C10H18O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8-12H,5H2,1-3H3/t8-,9+,10+/m1/s1 |
Clé InChI |
CDEBGVXOFDWUAF-UTLUCORTSA-N |
SMILES isomérique |
CC1=C[C@@H]([C@H](C[C@@H]1O)C(C)C)O |
SMILES canonique |
CC1=CC(C(CC1O)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



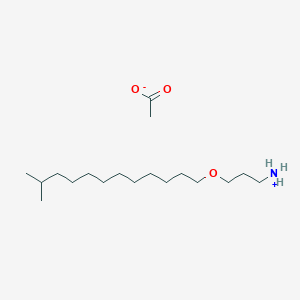
![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
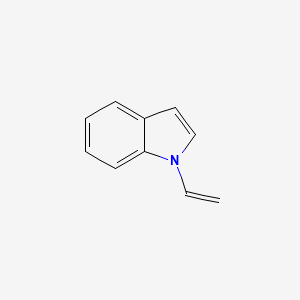
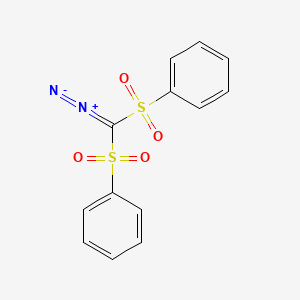
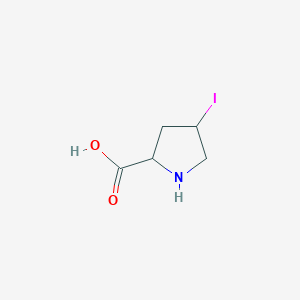
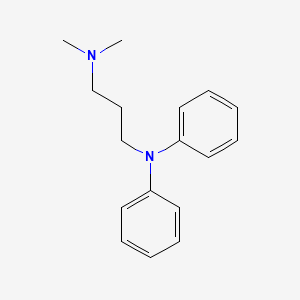
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)
